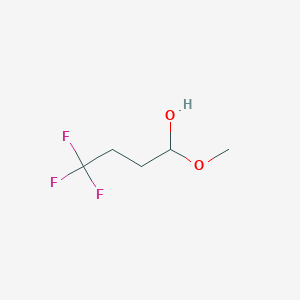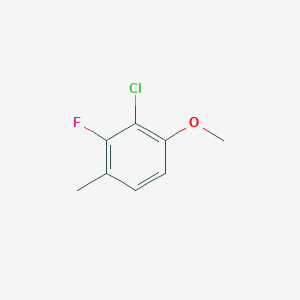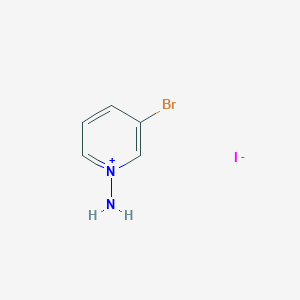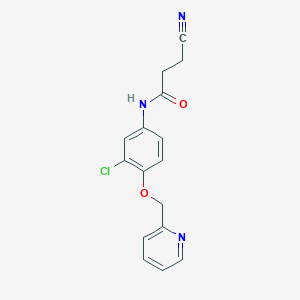
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” is a chemical compound with the following structural formula:
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
It belongs to the carbazole family and exhibits interesting properties due to its aromatic ring system. Carbazoles are heterocyclic compounds containing a nine-membered ring with two nitrogen atoms. This compound has a unique oxime functional group, which adds to its significance in various applications.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime.” One common approach involves the cyclization of an appropriate precursor. For example, a key intermediate can be synthesized by reacting 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization under acidic conditions yields the desired compound.
Reaction Conditions:: The cyclization step typically occurs under mild acidic conditions, and the choice of solvent plays a crucial role. Common solvents include ethanol, methanol, or acetic acid. The reaction temperature and duration are optimized to achieve high yields.
Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization for cost-effectiveness, safety, and scalability is essential.
化学反応の分析
Reactions:: “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” can participate in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of carbazoles with different oxidation states.
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: Substituents on the carbazole ring can be modified via electrophilic or nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxime group.
Substitution: Lewis acids or bases facilitate substitution reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carbazole derivatives, while reduction leads to the corresponding amines.
科学的研究の応用
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other carbazole derivatives.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential as a drug candidate.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
作用機序
The exact mechanism of action depends on the specific application. For drug development, it may involve binding to specific protein targets or modulating cellular pathways. Further research is needed to elucidate these mechanisms.
類似化合物との比較
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” stands out due to its oxime functionality and carbazole core. Similar compounds include carbazoles without the oxime group, such as carbazole itself or other derivatives.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
(NE)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2/b14-8+ |
InChIキー |
UGEJYRAWZCNRMQ-RIYZIHGNSA-N |
異性体SMILES |
C\1CC2=C(C/C1=N/O)NC3=CC=CC=C23 |
正規SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12104030.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)



![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)



![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)


